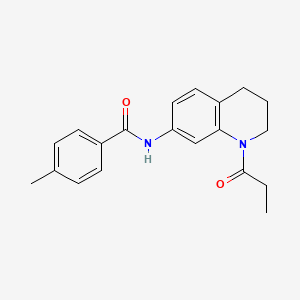

4-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

CAS No.: 946321-63-7

Cat. No.: VC11964415

Molecular Formula: C20H22N2O2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946321-63-7 |

|---|---|

| Molecular Formula | C20H22N2O2 |

| Molecular Weight | 322.4 g/mol |

| IUPAC Name | 4-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

| Standard InChI | InChI=1S/C20H22N2O2/c1-3-19(23)22-12-4-5-15-10-11-17(13-18(15)22)21-20(24)16-8-6-14(2)7-9-16/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |

| Standard InChI Key | JMGJWNXCFNDYOR-UHFFFAOYSA-N |

| SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C |

| Canonical SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C |

Introduction

Synthesis

The synthesis of such compounds typically involves:

-

Amide Bond Formation: Reacting an amine (e.g., 1-propanoyl-tetrahydroquinoline derivative) with an acyl chloride or carboxylic acid derivative (e.g., 4-methylbenzoic acid).

-

Catalysts and Conditions: Employing coupling agents like EDCI or DCC in the presence of a base (e.g., triethylamine) to facilitate bond formation.

-

Purification: Using recrystallization or column chromatography to isolate the pure compound.

Characterization Techniques

To confirm the structure and purity of the compound, researchers use:

-

NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, methyl groups, and amide functionalities.

-

Mass Spectrometry (MS): For molecular weight determination.

-

Infrared Spectroscopy (IR): To detect characteristic amide (C=O) stretching vibrations (~1650 cm⁻¹).

-

Elemental Analysis: To verify the molecular formula.

Potential Applications

Compounds with similar structures are often explored for:

-

Pharmacological Activity:

-

Antimicrobial or antiproliferative properties due to their ability to interact with biological targets.

-

Potential as enzyme inhibitors or receptor modulators.

-

-

Material Science:

-

Use as intermediates in organic synthesis or as ligands in coordination chemistry.

-

Hypothetical Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | ~322 g/mol |

| Melting Point | TBD (dependent on synthesis conditions) |

| Solubility | Soluble in organic solvents like DMSO |

| IR Absorption Peaks | ~1650 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (NH stretch) |

| Biological Activity | Hypothetical antimicrobial/anticancer potential |

Future Research Directions

To fully understand this compound's potential:

-

Conduct computational studies (e.g., molecular docking) to predict its interaction with biological targets.

-

Evaluate its pharmacokinetics and toxicity profiles using in vitro and in vivo models.

-

Investigate derivatives by modifying substituents to optimize activity.

If more specific details about this compound become available, further tailored insights can be provided.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume